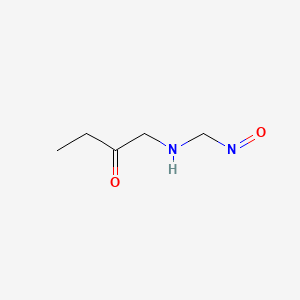

N-Nitrosomethyl(2-oxobutyl)amine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89367-14-6 |

|---|---|

Formule moléculaire |

C5H10N2O2 |

Poids moléculaire |

130.15 g/mol |

Nom IUPAC |

1-(nitrosomethylamino)butan-2-one |

InChI |

InChI=1S/C5H10N2O2/c1-2-5(8)3-6-4-7-9/h6H,2-4H2,1H3 |

Clé InChI |

FKAGNGDVPDABRM-UHFFFAOYSA-N |

SMILES |

CCC(=O)CNCN=O |

SMILES canonique |

CCC(=O)CNCN=O |

Autres numéros CAS |

89367-14-6 |

Synonymes |

M-2-OB N-nitrosomethyl(2-oxobutyl)amine |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Preparation of N Nitrosomethyl 2 Oxobutyl Amine

Established Synthetic Routes for the Compound

The primary and most established method for the synthesis of N-Nitrosomethyl(2-oxobutyl)amine is through the N-nitrosation of the corresponding secondary amine, N-methyl-(2-oxobutyl)amine. This reaction introduces the nitroso group (-N=O) onto the nitrogen atom of the secondary amine.

The fundamental reaction pathway involves the reaction of a secondary amine with a nitrosating agent. The mechanism of this reaction is well-understood and typically proceeds via the formation of a nitrosonium ion (NO⁺) or a related electrophilic species, which is then attacked by the nucleophilic secondary amine.

In acidic aqueous solutions, the reaction is initiated by the protonation of a nitrite (B80452) salt (commonly sodium nitrite, NaNO₂) to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the nitrosonium ion, which is the key electrophilic species. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation yields the final this compound product.

An alternative pathway, particularly in non-aqueous or less acidic conditions, involves the use of other nitrosating agents that can directly deliver the nitroso group.

To achieve high yields and purity of this compound, several optimization strategies can be employed in the laboratory. The choice of solvent, temperature, and the specific nitrosating agent can significantly influence the reaction outcome. For instance, conducting the reaction at low temperatures (e.g., 0-5 °C) is often crucial to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. The pH of the reaction medium is another critical parameter; a weakly acidic environment is generally optimal for the formation of the active nitrosating species without causing significant degradation of the reactants or products.

The use of phase-transfer catalysts can be an effective strategy when dealing with reactants that have different solubilities. Furthermore, careful control of the stoichiometry of the reactants is essential to maximize the conversion of the precursor amine and to minimize the formation of byproducts. Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Due to the partial double bond character of the N-N bond in N-nitrosamines, resulting from resonance between the lone pair of the amine nitrogen and the N=O group, rotation around this bond is restricted. This can lead to the formation of geometric isomers (rotamers), often designated as (E) and (Z) isomers, if the substituents on the amine nitrogen are different. cardiff.ac.uk In the case of this compound, where the two substituents on the nitrogen are a methyl group and a 2-oxobutyl group, the existence of (E) and (Z) isomers is possible. acanthusresearch.com

The relative stability of these isomers and their population in a given sample can be influenced by steric and electronic factors. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to identify and quantify the different rotamers present in a sample, as the different spatial arrangements of the substituents lead to distinct chemical shifts for the protons and carbons near the N-N bond. acanthusresearch.comresearchgate.net The specific reaction conditions during synthesis can potentially influence the isomeric ratio of the final product.

Precursor Chemistry and Derivative Preparation

The successful synthesis of this compound is critically dependent on the availability and purity of its precursor, N-methyl-(2-oxobutyl)amine.

The core precursor for the synthesis of this compound is N-methyl-(2-oxobutyl)amine, also known as 1-(methylamino)butan-2-one. The synthesis of this secondary amine can be approached through several synthetic strategies.

One common method is the reductive amination of a suitable carbonyl compound. For instance, the reaction of 2,3-butanedione (B143835) with methylamine (B109427) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), can yield the desired secondary amine. nih.gov This one-pot reaction is efficient and widely used for the synthesis of amines.

Another synthetic route is the alkylation of methylamine . This involves the reaction of methylamine with a suitable alkylating agent containing the 2-oxobutyl moiety, such as 1-chloro-2-butanone or 1-bromo-2-butanone. This nucleophilic substitution reaction results in the formation of the target secondary amine. Careful control of the reaction conditions is necessary to avoid over-alkylation and the formation of the tertiary amine.

| Precursor Synthesis Method | Reactants | Key Conditions |

| Reductive Amination | 2,3-butanedione, Methylamine | Reducing agent (e.g., NaBH₄, NaBH₃CN), controlled pH |

| Alkylation of Methylamine | Methylamine, 1-halo-2-butanone (e.g., 1-chloro-2-butanone) | Base to neutralize HX, controlled stoichiometry |

A variety of nitrosating agents can be employed for the conversion of N-methyl-(2-oxobutyl)amine to its corresponding nitrosamine (B1359907). The choice of the agent often depends on the desired reaction conditions and the scale of the synthesis.

Sodium Nitrite (NaNO₂) in Acidic Medium: This is the most traditional and widely used method. The reaction is typically carried out in an aqueous acidic solution (e.g., with hydrochloric acid or sulfuric acid) at low temperatures. The in-situ generation of nitrous acid is the key to this process.

tert-Butyl Nitrite (TBN): TBN is an organic nitrosating agent that can be used under milder and often non-aqueous conditions. rsc.org It offers the advantage of being soluble in organic solvents, which can be beneficial for substrates that are not soluble in water. Reactions with TBN are often performed at or below room temperature.

Other Nitrosating Agents: Other reagents capable of delivering a nitroso group include nitrosyl halides (e.g., NOCl) and dinitrogen trioxide (N₂O₃). These are generally more reactive and may require more stringent handling procedures.

The reaction conditions for nitrosation must be carefully controlled. As mentioned, low temperatures are preferred to maintain the stability of the nitrosating agent and to manage the reaction's exothermicity. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

| Nitrosating Agent | Typical Reaction Conditions | Advantages |

| Sodium Nitrite (NaNO₂) / Acid | Aqueous solution, 0-5 °C, acidic pH | Readily available, cost-effective |

| tert-Butyl Nitrite (TBN) | Organic solvents, room temperature or below | Mild conditions, good for water-insoluble substrates |

| Nitrosyl Halides (e.g., NOCl) | Anhydrous organic solvents, low temperature | High reactivity |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on developing more environmentally benign and safer chemical processes. For N-nitrosamine synthesis, this involves exploring alternatives to conventional methods that may use strong acids or metal catalysts. rsc.orgrsc.org

Electrochemical synthesis offers a promising green alternative for producing N-nitrosamines by using electricity to drive the chemical transformation, often under mild conditions. cardiff.ac.ukcardiff.ac.uk This technique avoids the need for bulk chemical oxidants or reductants.

Several electrochemical approaches for the N-nitrosation of secondary amines have been developed:

Using Nitrite Salts: An early batch method utilized sodium nitrite (NaNO₂) as the nitroso source. cardiff.ac.uk More recent acid-free batch procedures perform the reaction in dichloromethane (B109758) with potassium or sodium nitrite. cardiff.ac.uk The proposed mechanism involves the anodic oxidation of a nitrite anion to generate a nitrite radical. This can then form dinitrogen tetroxide (N₂O₄) or release a nitrosonium cation (NO+), which reacts with the secondary amine to form the N-nitrosamine. cardiff.ac.uk

Using Nitromethane (B149229): An alternative electrochemical method uses commercially available nitromethane (CH₃NO₂) as the nitrosation reagent under metal-free and oxidant-free conditions, successfully producing various N-nitroso organic compounds. rsc.org

Flow Electrochemistry: A continuous-flow electrochemical method has been developed using sodium nitrite as the nitrosating source in aqueous acetonitrile, which eliminates the need for additional supporting electrolytes. cardiff.ac.uk This approach has been applied to a variety of cyclic and acyclic secondary amines, demonstrating its broad utility. cardiff.ac.uk

The following table summarizes the conditions and outcomes of a general electrochemical flow synthesis for various N-nitrosamines, illustrating the potential applicability for a target compound like this compound.

| Substrate Type | Nitrosating Source | Solvent System | Electrolyte | Yield Range | Purification | Reference |

| Aliphatic Secondary Amines | Sodium Nitrite (NaNO₂) | Acetonitrile/Water | None (self-supported) | Up to 99% | Column Chromatography or In-line Acidic Extraction | cardiff.ac.uk |

| Cyclic Secondary Amines | Sodium Nitrite (NaNO₂) | Acetonitrile/Water | None (self-supported) | High | Column Chromatography or In-line Acidic Extraction | cardiff.ac.uk |

| Various Secondary Amines | Nitromethane (CH₃NO₂) | Not Specified | Not Specified | Good to Excellent | Not Specified | rsc.org |

| Aliphatic Secondary Amines | Potassium/Sodium Nitrite | Dichloromethane | Not Specified | Not Specified | Not Specified | cardiff.ac.uk |

Scale-Up and Process Chemistry Research for Compound Production

The transition from laboratory-scale synthesis to larger-scale industrial production of N-nitrosamines like this compound requires robust and scalable methodologies. Flow electrochemistry, in particular, presents significant advantages for process chemistry and scale-up compared to traditional batch methods. cardiff.ac.uk

Key advantages of electrochemical flow systems for production include:

Scalability: Reactions can be scaled up by extending the reaction time or by using larger electrochemical cells without the challenges of heat and mass transfer often encountered in large batch reactors. cardiff.ac.uk

Safety: Continuous flow systems handle only small amounts of material at any given moment, minimizing risks associated with hazardous reagents or reactions. The mild conditions also avoid the use of harsh and toxic chemicals. cardiff.ac.uk

Efficiency and Integration: Flow chemistry allows for the integration of multiple steps. For example, an in-line purification system using liquid-liquid extraction can be incorporated directly into the process. This has been demonstrated by using an acidic aqueous solution to remove unreacted starting materials and byproducts, followed by extraction of the desired N-nitrosamine product into an organic solvent like dichloromethane. cardiff.ac.uk

This integrated approach streamlines the manufacturing process, making it a more efficient and practical method for the potential large-scale production of specific N-nitroso compounds. cardiff.ac.uk

Metabolic Transformations and Enzymatic Pathways of N Nitrosomethyl 2 Oxobutyl Amine

Overview of Biotransformation Pathways

The metabolism of N-Nitrosomethyl(2-oxobutyl)amine involves several potential pathways, including oxidative and reductive reactions that modify its chemical structure, followed by conjugation reactions that facilitate its elimination from the body.

Phase I metabolism introduces or exposes functional groups on the nitrosamine (B1359907) molecule, typically making it more polar. For this compound, the primary Phase I pathways are oxidative reactions catalyzed by cytochrome P450 enzymes and the reduction of its ketone group. mdpi.com

The most significant oxidative pathway for N-nitrosamines is α-hydroxylation. researchgate.netnih.gov This reaction can occur on the carbon atom adjacent (in the α-position) to the nitroso group on either the methyl or the 2-oxobutyl chain.

α-hydroxylation of the methyl group: This reaction is expected to produce an unstable α-hydroxymethylnitrosamine intermediate. This intermediate would spontaneously decompose to yield formaldehyde (B43269) and a 2-oxobutyldiazonium ion, a reactive electrophile capable of alkylating cellular macromolecules. researchgate.net

α-hydroxylation of the methylene (B1212753) group (C1) of the 2-oxobutyl chain: This pathway would generate another unstable α-hydroxy intermediate, which would decompose to form 2-oxobutanal and the highly reactive methyldiazonium ion. mdpi.comnih.gov

Another key Phase I transformation is the reduction of the carbonyl group at the C2 position of the oxobutyl chain. This reductive pathway would convert this compound to N-Nitrosomethyl(2-hydroxybutyl)amine . This process is analogous to the metabolism of similar keto-nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP), which is reduced to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.govnih.gov This resulting alcohol metabolite can be a substrate for further oxidation or conjugation.

A summary of the probable Phase I metabolites is presented in the table below.

| Parent Compound | Metabolic Pathway | Key Intermediate/Metabolite |

| This compound | α-Hydroxylation (Methyl) | α-Hydroxy-N-nitrosomethyl(2-oxobutyl)amine |

| This compound | α-Hydroxylation (Butyl) | N-Nitrosomethyl(1-hydroxy-2-oxobutyl)amine |

| This compound | Carbonyl Reduction | N-Nitrosomethyl(2-hydroxybutyl)amine |

| α-Hydroxy-N-nitrosomethyl(2-oxobutyl)amine | Decomposition | Formaldehyde + 2-Oxobutyldiazonium ion |

| N-Nitrosomethyl(1-hydroxy-2-oxobutyl)amine | Decomposition | 2-Oxobutanal + Methyldiazonium ion |

Following Phase I reactions, the resulting metabolites, particularly those with newly exposed hydroxyl groups like N-Nitrosomethyl(2-hydroxybutyl)amine, can undergo Phase II conjugation. pjoes.com These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. researchgate.net

The most common Phase II reaction for hydroxylated nitrosamine metabolites is glucuronidation . pjoes.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate the metabolite with glucuronic acid. drughunter.com The resulting glucuronide conjugate is highly water-soluble and can be readily eliminated in the urine or bile. Other potential conjugation reactions include sulfation, mediated by sulfotransferases (SULTs). drughunter.com

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is mediated by a variety of enzyme systems located primarily in the liver, but also in other tissues. pjoes.com

The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of cells, is the primary system responsible for the oxidative metabolism of nitrosamines. mdpi.comresearchgate.netnih.gov The critical α-hydroxylation pathway, which leads to the metabolic activation of these compounds, is catalyzed by specific CYP isoforms. nih.govnih.govchemrxiv.org

While specific kinetic data for this compound are not available, the enzymatic behavior can be inferred from studies on structurally similar nitrosamines. Research on compounds like N-nitrosobutylmethylamine and N-nitroso-beta-oxopropylpropylamine (NOPPA) has shown that CYP2E1 and CYP2B isoforms are highly efficient in catalyzing their metabolism. nih.govnih.gov

CYP2E1: This isoform is known for its major role in activating low molecular weight nitrosamines. In the metabolism of N-nitrosobutylmethylamine, CYP2E1 preferentially oxidizes the methyl group over the butyl group. nih.gov

CYP2B: Members of this subfamily, such as CYP2B1, are also highly effective and can oxidize both alkyl chains of asymmetric nitrosamines. nih.govnih.gov For instance, CYP2B1 efficiently metabolizes NOPPA to a methylating agent. nih.gov

The table below summarizes kinetic parameters for the metabolism of related nitrosamines by these key CYP isoforms, providing an indication of the potential enzymatic activity towards this compound.

| Substrate (Analogue) | Enzyme | Vmax (nmol product/min/nmol P450) | Km (µM) | Source(s) |

| N-Nitroso-N-methylaniline | Rat CYP2B1 | 3.3 | N/A | nih.gov |

| N-Nitroso-N-methylaniline | Rat CYP2B2 | 1.6 | N/A | nih.gov |

| N-Nitrosodimethylamine | Human CYP2E1 | N/A (Low Km form) | ~50 | nih.gov |

| N-Nitrosobutylmethylamine | Rat CYP2E1 | High affinity for methyl oxidation | N/A | nih.gov |

Note: This data is for structurally similar compounds and serves to illustrate the likely roles of CYP2E1 and CYP2B in the metabolism of this compound.

Besides the CYP450 system, other enzymes contribute to the metabolism of this compound. The reduction of the carbonyl group to a hydroxyl group is a significant pathway likely mediated by cytosolic enzymes. Carbonyl reductases and certain alcohol dehydrogenases present in the cytosol can catalyze this conversion. nih.govnih.gov

Furthermore, some metabolites may undergo acetylation, a Phase II reaction catalyzed by N-acetyltransferases (NATs), which are involved in the metabolism of various xenobiotics. nih.govdoi.org

Cytochrome P450-Mediated Metabolism (e.g., α-hydroxylation)

Formation and Characterization of Primary and Secondary Metabolites

The metabolic transformation of this compound (NMOBA) is a critical process that converts the parent compound into various metabolites, some of which are highly reactive. The primary pathway for the metabolic activation of N-nitrosamines, including NMOBA, is enzymatic α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (P450) enzymes. nih.govmdpi.com This process involves the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group.

For NMOBA, α-hydroxylation can occur on either the methyl group or the 2-oxobutyl group, leading to the formation of unstable α-hydroxynitrosamine intermediates.

α-Methyl Hydroxylation: When the methyl group is hydroxylated, it forms an unstable intermediate, α-hydroxy-N-nitrosomethyl(2-oxobutyl)amine.

α-Methylene Hydroxylation: When the methylene carbon of the 2-oxobutyl group is hydroxylated, it generates a different unstable intermediate, N-nitrosomethyl(1-hydroxy-2-oxobutyl)amine.

These primary metabolites are typically transient and rapidly decompose into secondary metabolites. The spontaneous decomposition of α-hydroxy-N-nitrosomethyl(2-oxobutyl)amine yields formaldehyde and a reactive methylating agent. nih.govmdpi.com The decomposition of N-nitrosomethyl(1-hydroxy-2-oxobutyl)amine would analogously produce 2-oxobutanal and a methylating species. Further metabolism can involve the reduction of the keto group in the 2-oxobutyl chain, similar to the metabolism of N-nitrosobis(2-oxopropyl)amine (BOP), which is metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)-amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov

Identification of Transient Reactive Species (e.g., Diazonium Ions, Carbocations)

The biological activity of N-nitrosamines is largely attributed to the formation of highly electrophilic transient reactive species that can alkylate cellular macromolecules like DNA. nih.gov These species are generated through the spontaneous decomposition of the unstable α-hydroxynitrosamine intermediates.

Following α-hydroxylation, the resulting intermediates break down to form diazonium ions. mdpi.comnih.govpjoes.com

Methyldiazonium Ion: The α-hydroxylation of the methyl group of NMOBA leads to an intermediate that decomposes to yield a methyldiazonium ion (CH₃N₂⁺). nih.govmdpi.com This is a potent methylating agent responsible for forming methyl-DNA adducts. nih.gov

(2-Oxobutyl)diazonium Ion: The α-hydroxylation of the methylene carbon on the 2-oxobutyl chain results in an intermediate that decomposes to form an (2-oxobutyl)diazonium ion.

These diazonium ions are themselves unstable and can eliminate molecular nitrogen (N₂) to generate even more reactive carbocations. mdpi.comnih.govpjoes.com For instance, the methyldiazonium ion can lead to a methyl carbocation, while the (2-oxobutyl)diazonium ion can rearrange and form corresponding carbocations. mdpi.com The formation of these reactive species is considered a crucial step in the initiation of carcinogenesis by N-nitrosamines. nih.gov

In Vitro Metabolic Studies and Model Systems

To investigate the complex metabolic pathways of this compound without the physiological complexities of whole organisms, various in vitro model systems are employed. These systems allow for the controlled study of biotransformation, the identification of metabolites, and the characterization of the enzymes involved.

Microsomal Incubation Systems

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of cells, are a cornerstone for in vitro metabolism studies. Liver microsomes are particularly valuable as they are rich in cytochrome P450 enzymes, the primary catalysts for nitrosamine activation. nih.govsemanticscholar.org

In a typical microsomal incubation system, NMOBA would be incubated with liver microsomes (from human or animal sources), supplemented with necessary cofactors, most importantly the NADPH-generating system that provides the reducing equivalents for P450 function. pjoes.com Such studies have been fundamental in establishing that P450 enzymes, specifically isoforms like P450 2E1 and P450 2A6, are major catalysts for the metabolic activation of many nitrosamines. semanticscholar.orgacs.org By analyzing the reaction mixture over time, researchers can identify the metabolites formed and calculate the rate of metabolism. For some related compounds, such as N-nitrosobis(2-oxopropyl)amine (BOP), metabolism was not detected in microsomal preparations from uninduced rats, suggesting that other cellular systems or specific induction conditions may be necessary for certain substrates. nih.gov

| System/Enzyme Source | Substrate Studied | Key Finding |

| Human Liver Microsomes | General N-Nitrosamines | P450 2E1 is a primary enzyme for bioactivation. nih.gov |

| Human and Rat Esophagus Microsomes | N-nitrosomethyl-n-amylamine | Demonstrates metabolism in extrahepatic tissues. semanticscholar.org |

| Rat Liver Microsomes | N-nitrosodimethylamine (NDMA) | α-methyl hydroxylation is a key metabolic pathway. mdpi.com |

| Rat Liver Microsomes | N-nitrosobis(2-oxopropyl)amine (BOP) | No metabolism was detected under the conditions tested. nih.gov |

Isolated Enzyme Preparations

To pinpoint the specific enzymes responsible for NMOBA metabolism, studies can be conducted using isolated or purified enzyme preparations. This approach moves beyond the complexity of the microsomal membrane, which contains a mixture of many enzymes, to focus on the activity of a single enzyme. By expressing and purifying specific P450 isoforms, researchers can test the capacity of each individual enzyme to metabolize NMOBA. This method allows for the definitive identification of the key enzymatic drivers of its activation and detoxification pathways and helps in understanding the kinetics of each specific enzyme-substrate interaction.

Cell-Free Biotransformation Studies

Cell-free biotransformation represents a powerful and highly controllable in vitro system for studying metabolic pathways. nih.govmdpi.com This synthetic biology approach involves reconstructing a specific metabolic pathway outside of a living cell by combining a defined set of purified enzymes and cofactors in a reaction vessel.

To study NMOBA metabolism, a cell-free system could be assembled using purified cytochrome P450 enzymes (e.g., P450 2E1) and cytochrome P450 reductase, along with an NADPH regeneration system. This "bottom-up" strategy offers several advantages:

Precise Control: The concentration of each enzyme, substrate, and cofactor can be precisely controlled and manipulated. nih.gov

Pathway Debugging: It allows for the systematic evaluation of each step in the metabolic cascade. nih.gov

Elimination of Cellular Interference: Issues such as cellular toxicity, substrate transport limitations, and competing metabolic pathways that exist in cell-based systems are eliminated. mdpi.com

This approach enables a detailed kinetic analysis of NMOBA biotransformation and facilitates the unambiguous identification of primary metabolites and the subsequent reactive species in a simplified, controlled environment.

Analytical Chemistry Methodologies for N Nitrosomethyl 2 Oxobutyl Amine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-nitrosamines, providing the necessary separation from interfering substances present in samples. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the target analyte.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of a broad range of N-nitrosamines, especially those that are less volatile or thermally labile. researchgate.net The selection of the stationary phase (column) and mobile phase is critical to achieve optimal separation. lcms.cz Reversed-phase columns, such as C18, are commonly employed for separating nitrosamines from various matrices. lcms.cznih.gov For instance, a method for analyzing nine different N-nitrosamines utilized a Hypersil GOLD™ C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid. lcms.cz

To enhance the retention of highly polar compounds, specialized columns like the InertSustain AQ-C18 have been developed. glsciences.com The detection of N-Nitrosomethyl(2-oxobutyl)amine and related compounds via HPLC can be achieved using various detectors. While UV detectors can be used, their sensitivity may be limited due to the low molar absorptivity of the N-NO group. pmda.go.jp More sensitive detection is often accomplished by coupling HPLC with mass spectrometry (LC-MS) or by using post-column derivatization followed by fluorescence or chemiluminescence detection. rsc.orgresearchgate.net An innovative HPLC method involves online UV irradiation of the N-nitrosamines, which are then transformed into peroxynitrite, enabling highly sensitive detection via luminol (B1675438) chemiluminescence. researchgate.net

Table 1: Example HPLC Method Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Injection Volume | 100 µL | lcms.cz |

| Detection | High-Resolution Mass Spectrometry (HRMS) | lcms.cz |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp The majority of low molecular weight nitrosamines are amenable to GC analysis. nih.gov The choice of column and temperature program is crucial for separating target analytes from matrix components. restek.com For example, a fast GC-MS method has been developed for the quantitative determination of a wide range of low molecular weight nitrosamines with analysis times under 10 minutes. nih.govrestek.com

Detection in GC is often performed using a mass spectrometer (GC-MS) or a selective detector like the Thermal Energy Analyzer (TEA), which is highly specific for the nitrosyl moiety. osha.gov The TEA detector works by pyrolyzing the N-nitroso bond, releasing a nitrosyl radical that is then detected via a chemiluminescence reaction. osha.gov Another option is the nitrogen-phosphorus detector (NPD). epa.gov It is important to note that some compounds, like N-nitrosodiphenylamine, can degrade at the high temperatures of the GC injection port, which requires careful method development and potential cleanup steps to remove interferences. epa.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby improving the accuracy and reliability of the results. lcms.czthermofisher.com Common extraction techniques include liquid-liquid extraction with solvents like dichloromethane (B109758) and solid-phase extraction (SPE). lcms.czedqm.eu Automation of these processes can enhance precision, reproducibility, and sample throughput while minimizing solvent consumption and analyst exposure to toxic chemicals. thermofisher.com

Derivatization is a strategy employed to improve the chromatographic properties and detection sensitivity of analytes. For N-nitrosamines, this can involve denitrosation to form the corresponding secondary amine, which is then reacted with a derivatizing agent to create a fluorescent or easily ionizable product. rsc.org One method describes denitrosating N-nitrosamines with a hydrogen bromide–acetic acid mixture, followed by reaction with 4-(2-phthalimidyl)benzoyl chloride to produce highly fluorescent amides detectable by HPLC. rsc.org For GC analysis, derivatization can be used to improve the volatility or thermal stability of the analytes. researchgate.net Another approach for amines involves using reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) to improve retention in reversed-phase chromatography. chemrxiv.org

Spectroscopic and Spectrometric Characterization Techniques

While chromatography separates compounds, spectroscopy and spectrometry are used for their identification and structural elucidation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful techniques in this regard.

Mass Spectrometry (MS) Applications in Identification and Quantification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatography (GC-MS and LC-MS/MS), is the definitive technique for the identification and quantification of trace levels of N-nitrosamines. researchgate.netrestek.com Its high sensitivity and selectivity allow for reliable detection at the parts-per-billion (ppb) level. nih.govrestek.com

In GC-MS, electron ionization (EI) is commonly used. thermofisher.com Aliphatic nitrosamines typically show a molecular ion and characteristic fragmentation patterns, such as the loss of an OH group. nih.gov To enhance sensitivity and selectivity, tandem mass spectrometry (MS/MS) is often employed, using modes like multiple reaction monitoring (MRM). edqm.eu For compounds with labile chemical bonds, "soft" ionization techniques or lower electron energies (e.g., 40 eV instead of 70 eV) can be used to preserve the precursor ion for MS/MS analysis. thermofisher.com

LC-MS/MS has become a method of choice due to its applicability to a wider range of nitrosamines, including non-volatile and thermally unstable ones. researchgate.net Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.cz High-resolution, accurate-mass (HRAM) mass spectrometry, for example using an Orbitrap mass analyzer, provides excellent selectivity and confident identification of target compounds. lcms.czrsc.org

Table 2: Example Mass Spectrometry Parameters for Nitrosamine Analysis

| Technique | Ionization Mode | Mass Analyzer | Key Application | Source |

|---|---|---|---|---|

| GC-MS/MS | Electron Ionization (EI) | Triple Quadrupole | Quantification of volatile nitrosamines | thermofisher.com |

| LC-MS/MS | APCI / ESI | Triple Quadrupole | Routine analysis of a broad range of nitrosamines | lcms.czsciex.com |

| LC-HRAM-MS | Heated ESI (HESI) | Q-Exactive (Orbitrap) | High-selectivity analysis in complex matrices | lcms.czrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including this compound and its metabolites. utsouthwestern.edu While MS provides information about the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (specifically protons, ¹H, and carbon-13, ¹³C) within a molecule. youtube.com

A key feature of asymmetrical N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond due to its partial double-bond character. acanthusresearch.com This restriction leads to the existence of two stable rotational isomers, or rotamers (often referred to as E/Z or cis/trans isomers). acanthusresearch.comnih.gov These rotamers can be distinguished by NMR spectroscopy because the different spatial arrangement of the substituents results in distinct chemical shifts for the corresponding nuclei. acanthusresearch.comnih.gov For example, the ¹H-NMR spectrum of an asymmetrical nitrosamine often shows two separate sets of signals, one for the major rotamer and one for the minor one. nih.gov By analyzing the chemical shifts, coupling constants, and integration of these signals, the complete structure and relative proportion of the isomers can be determined. youtube.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the structural elucidation and quantification of N-nitrosamines. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational frequencies of a molecule's functional groups. For this compound, the key functional groups are the N-nitroso group (N-N=O), the ketone group (C=O), and various C-N and C-H bonds. The N=O stretching vibration in nitrosamines typically appears in the range of 1408–1486 cm⁻¹. pw.edu.pl Another characteristic absorption is the N-N stretching vibration, which is found between 1052 and 1106 cm⁻¹. pw.edu.pl The presence of the ketone group introduces a strong C=O stretching band, typically observed in the region of 1700-1725 cm⁻¹. Aromatic nitroso compounds show an N=O vibration in the range of 1495-1511 cm⁻¹. updatepublishing.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 |

| N=O (Nitroso) | Stretch | 1408 - 1486 |

| C-N | Stretch | 1020 - 1250 |

| N-N | Stretch | 1052 - 1106 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-nitrosamines characteristically exhibit two main absorption bands. pw.edu.plresearchgate.net The first is a high-intensity band around 230 nm, which corresponds to a π → π* electronic transition. researchgate.net The second is a less intense, longer-wavelength band observed between 330 and 370 nm, resulting from an n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group. pw.edu.plresearchgate.netresearchgate.net This latter absorption band, while weaker, is highly characteristic of the N-nitroso chromophore and is responsible for the photolytic instability of these compounds under UV light. researchgate.netnih.gov

Advanced Detection Methodologies

Due to the often low concentrations of nitrosamines in various matrices, highly sensitive and selective advanced detection methods are required for accurate quantification.

Chemiluminescence Detection (e.g., Thermal Energy Analyzer)

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitrogen-containing compounds, particularly N-nitroso compounds. digitellinc.com It is widely regarded as an industry standard for nitrosamine analysis. digitellinc.com The principle of detection involves the pyrolysis of the N-nitroso compound, which cleaves the weak N-NO bond to release a nitric oxide (NO) radical. nih.gov This NO radical is then reacted with ozone (O₃) in a reaction chamber. The reaction produces electronically excited nitrogen dioxide (NO₂*), which rapidly decays to its ground state by emitting light (chemiluminescence). nih.gov

The emitted light is detected by a photomultiplier tube, and the resulting signal is directly proportional to the amount of the N-nitroso compound present. The high specificity of the TEA detector stems from the fact that few other compounds yield NO under the specific pyrolysis conditions, thus minimizing matrix interference that can be a challenge with other detectors like mass spectrometry. acs.org This method can achieve detection limits in the femtogram range. digitellinc.com

Electrochemical Detection

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of N-nitrosamines. These techniques are based on the inherent electroactivity of the nitroso group, which can be readily reduced at an electrode surface. digitellinc.com

One approach involves coupling liquid chromatography with post-column photolysis and electrochemical detection. In this system, the nitrosamine is first separated by HPLC, then photolytically degraded by a UV lamp to produce nitrite (B80452) ions (NO₂⁻). These charged nitrite species are then detected amperometrically. nih.gov

Another technique is square-wave anodic stripping voltammetry (SWASV), which has been successfully applied to determine N-nitrosodimethylamine (NDMA) using a boron-doped diamond electrode (BDDE). nih.gov This method provides a linear response and satisfactory accuracy without extensive sample pretreatment. nih.gov Flow-through electrochemical cells with stationary carbon electrodes have also been developed to facilitate the electrochemical reduction of N-nitrosamines in aqueous solutions, achieving high removal efficiencies. digitellinc.com

Method Validation and Quality Control in Research Applications

To ensure the reliability and accuracy of data in nitrosamine research, analytical methods must be thoroughly validated according to established guidelines. Key validation parameters include specificity, sensitivity, linearity, accuracy, and precision.

Specificity, Sensitivity, Linearity, Accuracy, and Precision

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other compounds in the sample matrix. In chromatographic methods, this is demonstrated by the separation of the analyte peak from all other peaks. digitellinc.com

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often reflected by the slope of the calibration curve.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. nih.govdigitellinc.com

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Recovery rates are often expected to be within a range of 70-130%. acs.org

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for methods designed to measure trace-level contaminants like N-nitrosamines.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for ensuring that the analytical method is sensitive enough to measure nitrosamine impurities at levels relevant to regulatory limits. youtube.com

For nitrosamine impurities, methods must be highly sensitive, often requiring LOQs in the parts-per-billion (ppb) or even lower range. For example, a validated UHPLC-MS/MS method for N-nitrosodimethylamine (NDMA) reported an LOD of 0.288 ng/mL and an LOQ of 0.576 ng/mL. youtube.com Another study using a voltammetric method reported an LOD of 67.6 nmol L⁻¹ for NDMA. nih.gov

Table 2: Example Method Validation Parameters for Nitrosamine Analysis

| Parameter | Typical Acceptance Criteria | Example Finding (for NDMA) |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.995 nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 94.3% - 104.7% nih.gov |

| Precision (%RSD) | < 15% | 5.6% nih.gov |

| LOD | Signal-to-Noise > 3 | 0.0072 ppm youtube.com |

Advanced Spectroscopic and Computational Approaches for N Nitrosomethyl 2 Oxobutyl Amine

Quantum Chemical Calculations of N-Nitrosomethyl(2-oxobutyl)amine and its Intermediates

Quantum chemical calculations are powerful in silico tools for investigating the properties and reaction pathways of molecules at the atomic level. For this compound, these computational methods can predict its behavior and the stability of its reactive intermediates, which are often too transient to be observed experimentally.

Electronic Structure and Reactivity Predictions

Theoretical studies, often employing Density Functional Theory (DFT), are utilized to model the electronic structure of this compound. These calculations can determine key electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. This information is vital for predicting the molecule's reactivity. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified, offering clues to its metabolic fate.

Computational studies on analogous N-nitrosamines have demonstrated that the stability of resulting carbocations is a critical determinant of their carcinogenic potential. nih.gov For this compound, calculations would likely focus on the relative stabilities of the methyl and 2-oxobutyl carbocations that could be formed upon metabolic activation. The presence of the keto group in the 2-oxobutyl moiety is expected to significantly influence the electronic properties and stability of any resulting carbocation compared to a simple alkyl group.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | |

| Electron Density on N=O Group | Influences the initial steps of metabolic activation, including interaction with cytochrome P450 enzymes. | |

| Mulliken Atomic Charges | Reveals the partial charges on each atom, identifying electrophilic and nucleophilic centers. | |

| Molecular Electrostatic Potential | Maps regions of positive and negative potential, indicating sites for intermolecular interactions. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this involves modeling its metabolic activation, which is believed to proceed via α-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

The process would involve calculating the transition state energies for the hydroxylation at the methyl and methylene (B1212753) carbons adjacent to the nitroso group. These calculations can predict which pathway is energetically more favorable. Following hydroxylation, the molecule becomes unstable and decomposes to form highly reactive electrophilic intermediates, such as diazonium ions or carbocations. mdpi.com Computational models can trace the entire reaction coordinate, from the parent molecule to these ultimate reactive species that are thought to initiate carcinogenesis by alkylating DNA. nih.govnih.gov Studies on similar nitrosamines, like N-nitrosodimethylamine (NDMA), have utilized such computational approaches to understand their formation and degradation pathways. nih.gov

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis

While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced NMR techniques are necessary for the unambiguous assignment of all atoms in this compound and for determining its three-dimensional structure.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable.

COSY would reveal proton-proton couplings within the methyl and 2-oxobutyl groups.

HSQC would correlate each proton to its directly attached carbon atom.

HMBC would show longer-range correlations between protons and carbons, which is crucial for confirming the connectivity across the N-nitroso group and the carbonyl group.

Solid-state NMR could provide information about the conformation and packing of this compound in the solid phase, which can differ from its structure in solution. This technique is particularly useful for studying intermolecular interactions. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ||

| N-CH₂-C=O | ||

| C=O | ||

| C(O)-CH₂-CH₃ | ||

| -CH₂-CH₃ |

Note: This table is illustrative. Actual chemical shifts would need to be determined experimentally.

X-ray Crystallography of this compound or its Derivatives/Complexes (if available)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within this compound. Such data would be invaluable for validating and refining the structures obtained from computational models. Furthermore, if co-crystallized with a biological macromolecule, such as an enzyme, it could provide a static snapshot of the binding interaction.

As of now, there is no publicly available information on the crystal structure of this compound or its derivatives. Obtaining such a structure would be a significant step forward in understanding its chemical and biological properties.

Computational Modeling of Enzyme-Substrate Interactions in Metabolic Pathways

To understand how this compound is metabolized, it is crucial to model its interaction with the enzymes responsible, primarily cytochrome P450s. ontosight.ai Computational docking and molecular dynamics (MD) simulations are the primary tools for this purpose.

Docking algorithms can predict the preferred binding orientation of this compound within the active site of a specific CYP isoform. nih.govnih.gov This can help identify which α-carbon is more likely to be hydroxylated based on its proximity to the heme iron's reactive oxygen species. A detailed computational study on the metabolic activation of N'-Nitrosonornicotine (NNN) has demonstrated the power of combining DFT calculations with molecular docking to understand enzyme-catalyzed reactions. researchgate.net

Following docking, MD simulations can be run to observe the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the stability of the binding pose, the role of specific amino acid residues in the active site, and the conformational changes that may occur during the binding and reaction process. researchgate.net

Degradation Pathways and Environmental Fate Studies of N Nitrosomethyl 2 Oxobutyl Amine

Photolytic Degradation Pathways

The photolysis of nitrosamines is influenced by the wavelength of UV light and the chemical environment. Generally, two primary mechanisms are proposed:

Homolytic Cleavage: Absorption of UV light can lead to the breaking of the N-NO bond, forming a nitric oxide radical (•NO) and an aminyl radical.

Heterolytic Cleavage: In aqueous environments, photolysis can also proceed through a heterolytic cleavage of the N-N bond, often facilitated by water molecules.

These initial steps lead to the formation of various transformation products. The presence of the 2-oxobutyl group in N-Nitrosomethyl(2-oxobutyl)amine may influence the specific products formed compared to simpler nitrosamines.

Chemical Degradation under Various Environmental Conditions (e.g., pH, Oxidizing Agents)

The chemical stability of this compound in the environment is expected to be significantly influenced by factors such as pH and the presence of oxidizing agents. Studies on other nitrosamines have demonstrated that the rate and mechanism of degradation are highly dependent on these conditions.

For instance, the degradation of nitrosocimetidine (NC) has been shown to be strongly pH-dependent. nih.gov NC is relatively stable at a neutral pH but degrades rapidly under both acidic and alkaline conditions. nih.gov In strongly acidic solutions, the primary degradation pathway is denitrosation, where the nitroso group is cleaved off. nih.gov Under alkaline conditions, a different set of degradation products is observed, with very little denitrosation occurring. nih.gov At a neutral pH, both degradation mechanisms are observed. nih.gov The presence of thiol compounds has also been found to significantly decrease the half-life of NC in neutral solutions and enhance its denitrosation. nih.gov

Similarly, a study on N-nitroso-hydrochlorothiazide (NO-HCT) revealed rapid degradation at pH values between 6 and 8. acs.org The degradation of NO-HCT was significantly slower at more acidic pH values (1 to 5), and the profile of degradation products was different. acs.org

While specific data for this compound is not available, it is plausible that its stability is also pH-dependent, with the ketone group potentially influencing its reactivity under different pH conditions. The presence of oxidizing agents, common in water treatment processes and some natural environments, would also be expected to contribute to its degradation, likely through oxidation of the amine or the alkyl chain.

Table 1: Summary of pH-Dependent Degradation of Related Nitrosamines

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| Nitrosocimetidine | Strongly Acidic | Rapid degradation, primarily via denitrosation. | nih.gov |

| Nitrosocimetidine | Alkaline | Rapid degradation with various products, minimal denitrosation. | nih.gov |

| Nitrosocimetidine | Neutral (with thiols) | Greatly shortened half-life and enhanced denitrosation. | nih.gov |

| N-nitroso-hydrochlorothiazide | pH 6-8 | Rapid degradation. | acs.org |

| N-nitroso-hydrochlorothiazide | pH 1-5 | Significantly slower degradation with a different impurity profile. | acs.org |

Biological Degradation by Microorganisms

Biodegradation by microorganisms is a critical pathway for the removal of many organic pollutants from the environment. The susceptibility of nitrosamines to microbial degradation varies significantly depending on the specific compound and the environmental conditions.

Studies have shown that some nitrosamines can be degraded by bacteria found in the gastrointestinal tract and in natural waters. nih.govnih.gov For example, research on the biodegradation of different nitrosamines in lake and river water revealed that N-nitrosodiethanolamine (NDELA) was significantly biodegradable, with a half-life of 28.5 to 33.1 days at low concentrations. gassnova.nosintef.no In contrast, N-nitrosodimethylamine (NDMA) and N-nitrosopiperazine (NPz) were found to be much less biodegradable under similar conditions. gassnova.no The degradation of NDELA was observed to be higher than 80% after 56 days of incubation at 20°C. gassnova.nosintef.no

The bacterial metabolism of nitrosamines appears to differ from the pathways observed in mammals. nih.govnih.gov In bacteria, the degradation can lead to the formation of the parent amine and nitrite (B80452) ions. nih.govnih.gov For this compound, this would suggest a potential breakdown to N-methyl-2-aminobutanone and nitrite. However, without specific studies, the actual microbial degradation pathway and its efficiency remain unknown. The presence of the keto group in the oxobutyl chain might influence its bioavailability and the types of microorganisms capable of its degradation.

Table 2: Biodegradability of Selected Nitrosamines in Water

| Nitrosamine (B1359907) | Biodegradation Observation | Half-life | Reference |

|---|---|---|---|

| N-nitrosodiethanolamine (NDELA) | >80% degradation after 56 days at 20°C | 28.5 - 33.1 days | gassnova.nosintef.no |

| N-nitrosodimethylamine (NDMA) | Significantly less biodegradable than NDELA | > 400 days | gassnova.no |

| N-nitrosopiperazine (NPz) | Significantly less biodegradable than NDELA | > 1500 days | gassnova.no |

Environmental Distribution and Persistence Research (focused on chemical transformations)

The environmental distribution and persistence of this compound will be governed by the interplay of the degradation pathways discussed above. Its potential to undergo photolysis, chemical degradation under varying pH, and microbial breakdown will determine its half-life in different environmental compartments such as soil and water.

Research on the environmental fate of nitrosamines indicates that their persistence can vary widely. gassnova.no The chemical structure plays a crucial role; for example, the presence of functional groups can alter a compound's water solubility, volatility, and susceptibility to degradation. The 2-oxo group in this compound is a polar functional group that will affect its partitioning behavior in the environment, likely increasing its water solubility compared to a simple alkyl nitrosamine.

The transformation products resulting from its degradation are also of key importance. While denitrosation would remove the carcinogenic nitroso group, other transformations could potentially lead to products of unknown toxicity. Given the lack of specific research on this compound, its environmental persistence and the nature of its transformation products remain an area requiring further investigation to fully assess its environmental risk.

Future Research Directions and Unanswered Questions Regarding N Nitrosomethyl 2 Oxobutyl Amine

Emerging Methodologies in Nitrosamine (B1359907) Research Applicable to the Compound

Recent years have seen the development of highly sensitive and specific analytical techniques for the detection of nitrosamine impurities in various matrices, particularly in pharmaceutical products. nih.govnih.gov These cutting-edge methods are crucial for accurately quantifying trace levels of N-Nitrosomethyl(2-oxobutyl)amine and understanding its formation potential.

Future research should focus on developing and validating methods specifically for this compound, leveraging the following advanced platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS) : Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have become essential for nitrosamine analysis due to their high sensitivity and selectivity. ijpsjournal.comnih.gov Developing a dedicated LC-HRMS method would enable precise quantification of this compound in complex matrices, helping to identify potential sources of contamination in pharmaceuticals and consumer products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and semi-volatile nitrosamines, GC-MS and GC-MS/MS are powerful tools. nih.govsimsonpharma.com Research into the thermal stability and volatility of this compound would determine the suitability of GC-MS-based approaches, potentially coupled with headspace sampling for enhanced sensitivity. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC offers an alternative chromatographic technique that can provide different selectivity for the analysis of nitrosamines. nih.gov Exploring SFC coupled with mass spectrometry could offer advantages in terms of speed and resolution for the analysis of this compound.

The application of these methodologies would be instrumental in conducting thorough risk assessments and ensuring the safety of products where the formation of this compound is a possibility. nih.gov

| Methodology | Potential Application for this compound | Key Advantages |

| LC-MS/MS | Quantification in pharmaceutical active ingredients and finished products. | High sensitivity and specificity for complex matrices. |

| LC-HRMS | Accurate mass measurement for structural confirmation and identification of unknown related impurities. | Provides high-resolution mass data, aiding in the elucidation of formation and degradation pathways. |

| GC-MS/MS | Analysis in matrices where volatility is advantageous for separation. | Excellent for volatile and semi-volatile compounds, offering low detection limits. |

| SFC-MS | Alternative separation technique for improved resolution from matrix interferences. | Can offer faster analysis times and unique selectivity compared to LC. |

Gaps in Understanding its Fundamental Chemical and Biochemical Processes

A significant knowledge gap exists regarding the fundamental chemical and biochemical behavior of this compound. While general principles of nitrosamine formation and metabolism are established, compound-specific data is lacking. Future research should aim to fill these gaps.

Key unanswered questions include:

Formation Kinetics and Precursors : What are the specific secondary amine and nitrosating agent precursors that lead to the formation of this compound? Understanding the reaction kinetics under various conditions (pH, temperature, catalysts) is crucial for developing effective mitigation strategies. researchgate.net

Metabolic Activation Pathways : The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles. nih.govfrontiersin.orgmdpi.com The specific CYP isoforms involved in the metabolism of this compound are unknown. Studies using human liver microsomes and recombinant CYP enzymes are needed to identify the key enzymes responsible for its bioactivation.

Detoxification Pathways : Alongside activation, organisms have detoxification pathways for nitrosamines. mdpi.com Identifying the specific conjugation reactions (e.g., glucuronidation) and metabolites involved in the detoxification of this compound is essential for a complete understanding of its biological fate.

DNA Adduct Formation : The ultimate carcinogenic potential of a nitrosamine is related to the formation and repair of DNA adducts. mdpi.com Investigating the specific types of DNA adducts formed by the metabolites of this compound and their persistence in target tissues is a critical area for future research.

Potential for Novel Synthetic Routes or Analytical Strategies

The synthesis of this compound is important for its use as an analytical standard and for toxicological studies. While traditional methods often involve the use of nitrous acid, newer, more efficient, and safer synthetic methodologies are emerging. schenautomacao.com.br

Future research could explore:

Alternative Nitrosating Agents : The use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions has been shown to be an efficient method for the synthesis of various N-nitrosamines. schenautomacao.com.brrsc.org Applying this methodology to the synthesis of this compound could offer significant advantages in terms of yield and purity.

Flow Chemistry : Continuous flow reactions offer improved safety, scalability, and control over reaction parameters. schenautomacao.com.br Developing a flow-based synthesis for this compound using TBN or other nitrosating agents would be a significant advancement. schenautomacao.com.br

Photochemical and Electrochemical Methods : These non-conventional methodologies are being explored for the synthesis of N-nitrosamines, offering green and sustainable alternatives to traditional approaches. cardiff.ac.uk Investigating photoinduced or electrochemical nitrosation could lead to novel synthetic routes for this compound. cardiff.ac.uk

For analytical strategies, the development of novel sample preparation techniques is crucial for achieving the low detection limits required. Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) could be optimized for the specific properties of this compound to enhance its extraction and concentration from various sample types. ijpsjournal.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Tert-butyl nitrite (TBN) | Acid-free conditions, high yields, and easy isolation. rsc.org |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction conditions. schenautomacao.com.br |

| Photochemical Synthesis | Green methodology utilizing photons to induce the reaction. cardiff.ac.uk |

| Electrochemical Synthesis | Sustainable approach using electricity to drive the nitrosation reaction. cardiff.ac.uk |

Advanced Mechanistic Investigations

A deeper understanding of the mechanisms of formation and biological action of this compound requires the application of advanced investigational tools.

In Silico and Computational Tools : Computational toxicology and quantum chemical calculations are becoming increasingly valuable for predicting the properties and risks associated with nitrosamines. lhasalimited.orglhasalimited.orgsyngeneintl.com These tools can be used to:

Predict the likelihood of metabolic α-carbon hydroxylation, a key step in the activation of many nitrosamines. chemrxiv.orgnih.govacs.org

Model the reactivity of the resulting diazonium ions with DNA. frontiersin.org

Assess the potential for nitrosamine formation in pharmaceutical manufacturing processes. thieme-connect.com

Applying these computational approaches to this compound can provide valuable insights into its potential carcinogenicity and guide further experimental studies. researchgate.netchemrxiv.org

Isotopic Labeling Studies : The use of stable isotope-labeled analogues of this compound in metabolic studies can provide definitive evidence for its metabolic pathways and the identity of its metabolites. This would involve synthesizing the compound with isotopes such as ¹³C, ¹⁵N, or ²H at specific positions and tracking their fate in biological systems using mass spectrometry.

Enhanced Ames Test : For assessing mutagenicity, the Enhanced Ames Test has been developed to be more sensitive for certain nitrosamines. syngeneintl.com Applying this assay to this compound would provide crucial data on its mutagenic potential.

By pursuing these future research directions, the scientific community can address the current knowledge gaps and develop a comprehensive understanding of the chemical, biochemical, and toxicological properties of this compound. This will ultimately contribute to better risk assessment and management of this compound.

Q & A

Q. What are the primary metabolic pathways of N-Nitrosomethyl(2-oxobutyl)amine in mammalian systems?

this compound undergoes hepatic and pulmonary metabolism. In the liver, cytochrome P-450 enzymes catalyze its oxidation into reactive intermediates, such as α-hydroxylated derivatives, which form DNA adducts. In the lungs, Clara cells (rich in cytochrome P-450) further activate the compound, generating mutagenic metabolites like HPOP and MHP . Key steps include:

- Phase I metabolism : Oxidation via CYP450 enzymes.

- Phase II metabolism : Conjugation with glutathione or glucuronic acid (detected in urine and tissues).

- Organ-specific activation : Lung-specific activation via Clara cells explains its potent pulmonary carcinogenicity.

Q. Which experimental models are commonly used to study its carcinogenicity?

- Wistar rats : Primary model for lung tumor induction (55–100% incidence) via intraperitoneal injection. Dose-dependent bronchioloalveolar adenomas and carcinomas are observed .

- Syrian hamsters : Used for pancreatic carcinogenicity studies, showing ductal tumors after single-dose administration .

- In vitro systems : Ames tests with S9 liver fractions (PCB-induced) validate mutagenicity, while isolated Clara cells assess lung-specific metabolism .

Q. What key findings define its carcinogenic profile?

- Dose-dependent tumorigenesis : Higher doses (e.g., 60 mg/kg in hamsters) correlate with 100% lung tumor incidence in rats and pancreatic tumors in hamsters .

- Organotropism : Predominantly induces lung (bronchioloalveolar) and thyroid tumors in rats, and pancreatic tumors in hamsters .

- Metabolite activity : MHP (a hydroxylated metabolite) exhibits stronger carcinogenicity than the parent compound due to enhanced DNA adduct formation .

Advanced Research Questions

Q. How does organ-specific metabolic activation influence carcinogenicity?

- Liver vs. lung activation : Hepatic CYP450 converts the parent compound to proximate carcinogens, but Clara cells in the lungs further activate MHP, leading to localized DNA damage. This dual activation explains the high pulmonary tumor burden despite systemic exposure .

- Role of Clara cells : These cells express high CYP450 activity, confirmed by r-谷氨酰转肽酶 staining in preneoplastic lesions. In contrast, alveolar Type II cells show minimal activation .

Q. Why do species-specific responses occur in carcinogenicity studies?

- Metabolic divergence : Rats exhibit higher pulmonary CYP450 activity (Clara cells), whereas hamsters lack equivalent pathways, leading to pancreatic instead of lung tumors .

- DNA repair variability : Hamsters show slower repair of MOP-induced DNA damage in the pancreas compared to rats, increasing tumor susceptibility .

Q. What methodological approaches resolve contradictions in mutagenicity data?

- Ames test optimization : Use PCB-induced S9 liver fractions to enhance metabolic activation, resolving weak mutagenicity of HPOP and BOP in standard assays .

- Comparative organ S9 fractions : Lung S9 fractions from PCB-treated rats confirm MHP-specific mutagenicity, unlike liver S9 .

Q. How do conflicting metabolic studies inform risk assessment?

- In vivo vs. in vitro discrepancies : In vitro models (e.g., minced pancreas) fail to replicate in vivo DNA damage, underscoring the liver’s role in systemic activation .

- Dose-response variability : Lower doses of BOP induce hyperplasia but not adenocarcinoma, suggesting threshold effects for tumor promotion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.